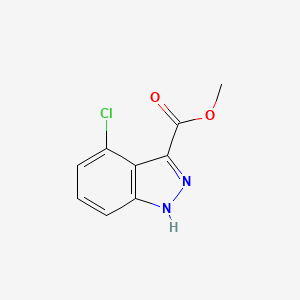methyl 4-chloro-1H-indazole-3-carboxylate
CAS No.: 932041-14-0
Cat. No.: VC3260475
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 932041-14-0 |
|---|---|
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | methyl 4-chloro-1H-indazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | ZTEHEVOAKFIDDI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NNC2=C1C(=CC=C2)Cl |
| Canonical SMILES | COC(=O)C1=NNC2=C1C(=CC=C2)Cl |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure and Identification
Methyl 4-chloro-1H-indazole-3-carboxylate possesses a bicyclic structure consisting of a benzene ring fused with a pyrazole ring. The hydrogen atom attached to the nitrogen at position 1 (hence "1H" in the name) makes it capable of tautomerism, which can influence its reactivity in various chemical transformations. The compound's structure can be represented through several standardized chemical notations that facilitate its identification in chemical databases and literature.
Identification Data and Chemical Parameters
The following table summarizes the key identification and chemical parameters of methyl 4-chloro-1H-indazole-3-carboxylate:
| Parameter | Value |
|---|---|
| CAS No. | 932041-14-0 |
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | methyl 4-chloro-1H-indazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12) |
| Standard InChIKey | ZTEHEVOAKFIDDI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NNC2=C1C(=CC=C2)Cl |
| Canonical SMILES | COC(=O)C1=NNC2=C1C(=CC=C2)Cl |
| PubChem Compound ID | 53407916 |
These standardized identifiers and structural representations facilitate the unambiguous identification of the compound across different chemical databases and research publications.
Synthesis and Preparation Methods
Common Synthetic Routes
The synthesis of methyl 4-chloro-1H-indazole-3-carboxylate typically involves the esterification of 4-chloro-1H-indazole-3-carboxylic acid with methanol. This reaction represents a standard esterification process that requires the presence of acid catalysts to facilitate the conversion of the carboxylic acid to its corresponding methyl ester.
Reaction Conditions and Catalysts
The esterification reaction typically employs acid catalysts such as sulfuric acid or hydrochloric acid to promote the reaction between the carboxylic acid and methanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion. The general reaction can be represented as:
4-chloro-1H-indazole-3-carboxylic acid + methanol → methyl 4-chloro-1H-indazole-3-carboxylate + water
The reaction proceeds through the nucleophilic attack of the methanol oxygen on the carbonyl carbon of the carboxylic acid, followed by the elimination of water to form the ester product. Careful control of temperature, reaction time, and catalyst concentration is essential for optimizing yields and minimizing side reactions.
Applications and Research Findings
Role as a Chemical Intermediate
Comparison with Related Compounds
Structural Analogs
Several structural analogs of methyl 4-chloro-1H-indazole-3-carboxylate exist, including positional isomers where the chloro substituent occupies different positions on the indazole ring, as well as derivatives with different ester groups or other functional groups in place of the methyl carboxylate.
Comparative Analysis
The following table presents a comparison of methyl 4-chloro-1H-indazole-3-carboxylate with some of its structural analogs:
| Compound | Structural Difference | Potential Impact on Properties |
|---|---|---|
| Methyl 5-chloro-1H-indazole-3-carboxylate | Chloro at position 5 instead of 4 | Different electronic distribution may affect reactivity and biological activity |
| Methyl 6-chloro-1H-indazole-3-carboxylate | Chloro at position 6 instead of 4 | Altered electronic properties and potential binding interactions |
| Methyl 7-chloro-1H-indazole-3-carboxylate | Chloro at position 7 instead of 4 | Modified steric and electronic characteristics |
| Ethyl 4-chloro-1H-indazole-3-carboxylate | Ethyl ester instead of methyl ester | Increased lipophilicity, potentially affecting absorption and distribution |
| 4-Chloro-1H-indazole-3-carboxylic acid | Carboxylic acid instead of methyl ester | Increased polarity, hydrogen bonding capability, and different reactivity pattern |
These structural variations can significantly influence the compound's physicochemical properties, reactivity patterns, and biological activities. Understanding these structure-property relationships is crucial for the rational design of indazole derivatives with optimized properties for specific applications.
Analytical Methods and Characterization
Spectroscopic Identification
The identification and characterization of methyl 4-chloro-1H-indazole-3-carboxylate can be accomplished using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides valuable information about the compound's structure by revealing the chemical environment of hydrogen and carbon atoms.
Mass spectrometry is another important technique for confirming the molecular weight and fragmentation pattern of the compound. The molecular ion peak at m/z 210 (corresponding to the molecular weight) along with characteristic fragmentation patterns helps in structural elucidation and purity assessment.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the quantitative analysis and purity determination of organic compounds like methyl 4-chloro-1H-indazole-3-carboxylate. These techniques allow for the separation and quantification of the target compound from related impurities or synthesis byproducts.
Current Research Trends and Future Directions
Emerging Applications
Research on indazole derivatives continues to expand, with increasing interest in their potential applications in pharmaceutical development. The structural versatility of compounds like methyl 4-chloro-1H-indazole-3-carboxylate makes them attractive candidates for drug discovery programs targeting various diseases.
Future Research Opportunities
Future research directions for methyl 4-chloro-1H-indazole-3-carboxylate and related compounds may include:
-
Development of more efficient synthetic routes with improved yields and greener reaction conditions
-
Exploration of structure-activity relationships to optimize biological activities
-
Investigation of potential applications in materials science and catalysis
-
Development of novel drug candidates based on the indazole scaffold for treating inflammatory disorders, cancer, and microbial infections
These research avenues could unlock new applications and enhance our understanding of the chemical and biological properties of this interesting heterocyclic compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume